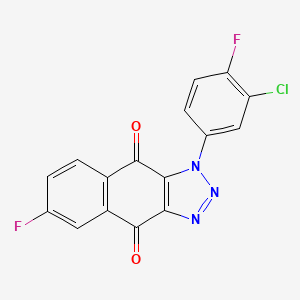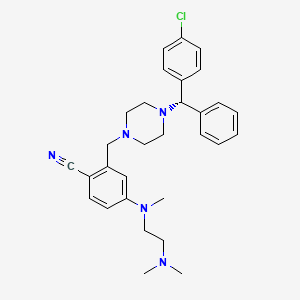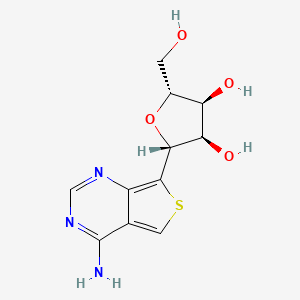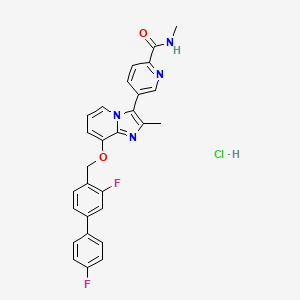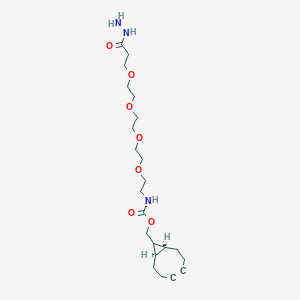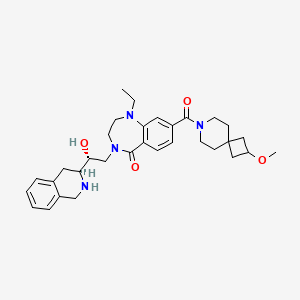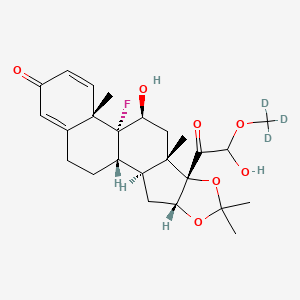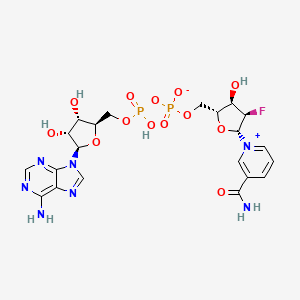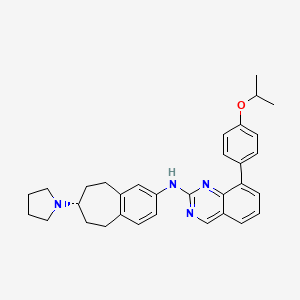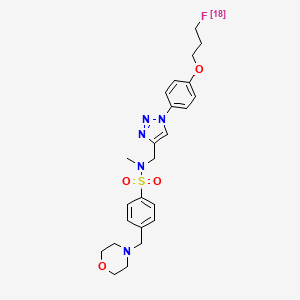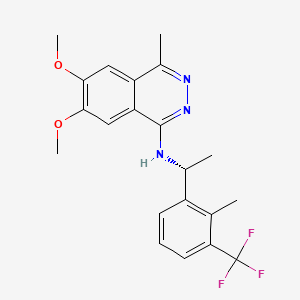
Sos1-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sos1-IN-13 is a small molecule inhibitor that targets the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the RAS signaling pathway, which is implicated in various cancers. By inhibiting SOS1, this compound can potentially modulate RAS activation, offering a promising therapeutic strategy for RAS-driven cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sos1-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This would include scaling up the reactions, optimizing reaction conditions, and implementing purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Sos1-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce functionalized analogs of this compound .
Aplicaciones Científicas De Investigación
Sos1-IN-13 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the RAS signaling pathway and its modulation.
Biology: Investigated for its role in cellular processes involving RAS activation.
Medicine: Explored as a potential therapeutic agent for RAS-driven cancers, such as lung and colorectal cancers.
Mecanismo De Acción
Sos1-IN-13 exerts its effects by inhibiting the SOS1 protein, which facilitates the exchange of GDP for GTP on RAS proteins. This inhibition prevents the activation of RAS and its downstream signaling pathways, such as the MAP kinase pathway, which are critical for cell survival, growth, and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness of Sos1-IN-13
This compound is unique due to its specific binding mode and inhibitory activity against SOS1, making it a valuable tool for studying the RAS signaling pathway and developing targeted cancer therapies .
Propiedades
Fórmula molecular |
C21H22F3N3O2 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
6,7-dimethoxy-4-methyl-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]phthalazin-1-amine |
InChI |
InChI=1S/C21H22F3N3O2/c1-11-14(7-6-8-17(11)21(22,23)24)12(2)25-20-16-10-19(29-5)18(28-4)9-15(16)13(3)26-27-20/h6-10,12H,1-5H3,(H,25,27)/t12-/m1/s1 |
Clave InChI |
SUSQYYGPLOUGJB-GFCCVEGCSA-N |
SMILES isomérico |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NN=C(C3=CC(=C(C=C32)OC)OC)C |
SMILES canónico |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NN=C(C3=CC(=C(C=C32)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


